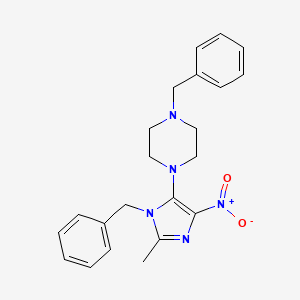

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a complex organic compound that features both imidazole and piperazine moieties. Imidazoles are a class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . Piperazines are also significant in pharmaceutical chemistry due to their presence in various therapeutic agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine typically involves multi-step reactions starting from benzylamine and methyl isocyanate to form 1-benzyl-2-methylimidazole . This intermediate is then nitrated to introduce the nitro group at the 4-position of the imidazole ring. The final step involves the reaction of this nitroimidazole with piperazine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The benzyl groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-benzyl-4-(1-benzyl-2-methyl-4-amino-1H-imidazol-5-yl)piperazine .

Applications De Recherche Scientifique

Antimicrobial Activity

Nitroimidazoles are well-known for their antimicrobial properties. Research indicates that derivatives of nitroimidazole exhibit significant activity against anaerobic bacteria and protozoa. The compound has been evaluated for its efficacy against various pathogens, showing promising results in inhibiting bacterial growth.

Anticancer Properties

Studies have suggested that compounds containing imidazole rings possess anticancer activity. The mechanism often involves the generation of reactive oxygen species or interference with DNA synthesis. Preliminary data indicate that 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine may induce apoptosis in cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Neurological Applications

The piperazine structure is frequently associated with neuroactive compounds. Some studies have explored the potential of this compound in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatment. Its ability to cross the blood-brain barrier could enhance its therapeutic efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Initial studies on absorption, distribution, metabolism, and excretion (ADME) profiles are necessary to predict its behavior in biological systems.

Case Studies

Several case studies have been documented regarding the use of imidazole derivatives in clinical settings. For instance:

- A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of related nitroimidazoles, demonstrating their effectiveness against specific bacterial strains.

- Another case study focused on the anticancer properties of imidazole derivatives, showcasing their potential in combination therapies with existing chemotherapeutics.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure can impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength.

Nanotechnology

In nanotechnology, imidazole derivatives are explored for their ability to stabilize nanoparticles or act as ligands in metal-organic frameworks (MOFs). This application could lead to advancements in drug delivery systems or catalysis.

Mécanisme D'action

The mechanism of action of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to specific enzymes or receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-benzyl-2-methylimidazole: Lacks the nitro group and piperazine moiety.

4-nitroimidazole: Lacks the benzyl and piperazine groups.

Piperazine derivatives: Vary in the substitution pattern on the piperazine ring.

Uniqueness

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is unique due to its combination of imidazole and piperazine moieties, along with the presence of both benzyl and nitro groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Activité Biologique

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a benzyl group and a nitroimidazole derivative. The structural formula can be represented as follows:

This structure is significant as it combines properties from both the piperazine and nitroimidazole classes, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring and subsequent substitutions to introduce the nitroimidazole moiety. Techniques such as click chemistry have been employed to create various derivatives for enhanced biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study evaluated a series of triazole derivatives tethered to piperazine-nitroimidazole frameworks against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) . The results indicated:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 9g | MCF-7 | 2 |

| 9k | MCF-7 | 5 |

| Standard | Doxorubicin | 0.64 |

| Standard | Cisplatin | 14 |

These findings suggest that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics.

The mechanism by which these compounds exert their anticancer effects involves interaction with estrogen receptors (ERα and ERβ). For example, some compounds were shown to promote tumor growth via ERα while inhibiting tumor growth through ERβ . This duality underscores the potential for selective targeting in therapeutic applications.

Other Biological Activities

Beyond anticancer effects, nitroimidazole derivatives have been explored for their anti-HIV activity and as probes in tumor hypoxia studies. Their ability to covalently bind proteins under low oxygen conditions makes them valuable in radiopharmaceutical applications .

Case Studies

In a specific case study involving a derivative of the compound, researchers investigated its efficacy in inhibiting cancer cell proliferation. The study utilized various assays to measure cell viability and proliferation rates across different concentrations of the compound. The results showed a dose-dependent inhibition of cell growth, highlighting its potential as an effective treatment option.

Propriétés

IUPAC Name |

1-benzyl-4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-18-23-21(27(28)29)22(26(18)17-20-10-6-3-7-11-20)25-14-12-24(13-15-25)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGLZGLQGHNCRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.